Cas no 1352904-38-1 (methyl 4-amino-3-fluoro-5-methylbenzoate)

methyl 4-amino-3-fluoro-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-amino-3-fluoro-5-methyl-, methyl ester
- SCHEMBL22642968
- EN300-8249410
- methyl 4-amino-3-fluoro-5-methylbenzoate
- 1352904-38-1
-
- MDL: MFCD22552979
- Inchi: 1S/C9H10FNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3
- InChI Key: JOPWHGOZKXYEIA-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(C)=C(N)C(F)=C1
Computed Properties
- Exact Mass: 183.06955672g/mol
- Monoisotopic Mass: 183.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.220±0.06 g/cm3(Predicted)
- Boiling Point: 315.5±42.0 °C(Predicted)
- pka: 0.93±0.10(Predicted)
methyl 4-amino-3-fluoro-5-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8249410-0.25g |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95.0% | 0.25g |
$252.0 | 2025-02-21 | |
Enamine | EN300-8249410-0.05g |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95.0% | 0.05g |
$118.0 | 2025-02-21 | |
Enamine | EN300-8249410-5.0g |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95.0% | 5.0g |
$1695.0 | 2025-02-21 | |
Aaron | AR0286M6-500mg |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95% | 500mg |
$654.00 | 2025-02-15 | |
Aaron | AR0286M6-5g |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95% | 5g |
$2356.00 | 2023-12-16 | |
1PlusChem | 1P0286DU-100mg |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95% | 100mg |
$272.00 | 2023-12-22 | |
Aaron | AR0286M6-50mg |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95% | 50mg |
$188.00 | 2025-02-15 | |
Aaron | AR0286M6-2.5g |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95% | 2.5g |
$1603.00 | 2025-02-15 | |
Enamine | EN300-8249410-1.0g |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95.0% | 1.0g |
$584.0 | 2025-02-21 | |
Enamine | EN300-8249410-10.0g |
methyl 4-amino-3-fluoro-5-methylbenzoate |
1352904-38-1 | 95.0% | 10.0g |
$2516.0 | 2025-02-21 |
methyl 4-amino-3-fluoro-5-methylbenzoate Related Literature
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on methyl 4-amino-3-fluoro-5-methylbenzoate
Methyl 4-Amino-3-Fluoro-5-Methylbenzoate: A Comprehensive Overview
Methyl 4-amino-3-fluoro-5-methylbenzoate (CAS No. 1352904-38-1) is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group with substituents at the 4, 3, and 5 positions of the benzene ring. The presence of an amino group (-NH2), a fluoro group (-F), and a methyl group (-CH3) introduces interesting electronic and steric effects, making it a valuable molecule for various applications.
The synthesis of methyl 4-amino-3-fluoro-5-methylbenzoate involves a series of carefully controlled reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in constructing the benzoate framework.
One of the most promising applications of methyl 4-amino-3-fluoro-5-methylbenzoate lies in its potential as a building block for drug development. The compound's structure allows for functionalization at multiple sites, enabling the creation of derivatives with diverse biological activities. For example, studies have shown that certain derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis. Additionally, the fluoro group's electron-withdrawing nature enhances the molecule's ability to interact with biological targets, potentially improving bioavailability and efficacy.
In the realm of materials science, methyl 4-amino-3-fluoro-5-methylbenzoate has been investigated for its role in creating advanced polymers and coatings. The amino group can act as a nucleation site for polymerization reactions, while the fluoro group imparts hydrophobicity and thermal stability to the resulting materials. Recent research has focused on incorporating this compound into biodegradable polymers for use in sustainable packaging and biomedical devices.
The electronic properties of methyl 4-amino-3-fluoro-5-methylbenzoate also make it a candidate for applications in optoelectronics. Its conjugated system enables efficient charge transport, which is essential for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. By modifying the substituents on the benzene ring, researchers can tune the compound's optical properties to suit specific device requirements.
From an environmental perspective, understanding the degradation pathways of methyl 4-amino-3-fluoro-5-methylbenzoate is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through enzymatic cleavage of the ester bond. This process is influenced by factors such as pH and temperature, highlighting the importance of proper waste management practices in industrial settings.
In conclusion, methyl 4-amino-3-fluoro-5-methylbenzoate (CAS No. 1352904-38-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development. As advancements in synthetic methods and material science continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial contexts.
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